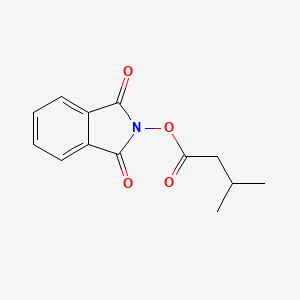

1,3-Dioxoisoindolin-2-yl 3-methylbutanoate

Description

Contextual Significance of Phthalimide (B116566) Derivatives in Organic Chemistry Research

Phthalimides, which are imide derivatives of phthalic anhydride (B1165640), are of significant interest in organic synthesis. nih.gov Historically, they are famously associated with the Gabriel synthesis, a robust method for the preparation of primary amines. unacademy.com This reaction utilizes the acidic nature of the N-H bond of phthalimide, allowing for its deprotonation and subsequent alkylation. unacademy.com The resulting N-alkylphthalimide can then be hydrolyzed to release the primary amine, a transformation that is fundamental in the synthesis of many organic molecules. unacademy.com

Beyond their role in amine synthesis, phthalimides are widely used as protecting groups for amines in complex syntheses, particularly in peptide chemistry. organic-chemistry.org Their stability under various reaction conditions and the methods available for their selective removal make them valuable tools for chemists. Furthermore, the phthalimide scaffold is a common feature in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. mdpi.com Research has shown that phthalimide derivatives can exhibit a spectrum of biological activities, including anticancer and antioxidant properties. mdpi.com The synthesis of N-substituted phthalimides is often achieved through the condensation of phthalic anhydride with primary amines, sometimes under microwave irradiation to enhance reaction rates and yields. researchgate.net

Overview of Research Trajectories involving 1,3-Dioxoisoindolin-2-yl 3-Methylbutanoate

Direct and extensive research focused solely on this compound is not widely documented in publicly available literature. However, research into its constituent parts and closely related analogues provides a clear indication of its scientific context and potential areas of investigation. The compound itself is an ester, combining the phthalimide group (specifically, N-hydroxyphthalimide) with 3-methylbutanoic acid (also known as isovaleric acid).

Research in this area often focuses on the synthesis and reactivity of N-acyloxyphthalimides. These compounds are of interest as they can serve as precursors to various functional groups. The synthesis of such compounds can be approached in several ways, a common method being the reaction of N-hydroxyphthalimide with a corresponding carboxylic acid or acid chloride.

A significant body of research exists for a closely related compound, (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid, which shares the phthalimide and a modified 3-methylbutanoic acid moiety. nih.govnih.govscienceopen.comresearchgate.net This compound is synthesized from the amino acid L-valine and phthalic anhydride. nih.govresearchgate.net The primary research trajectory for this analogue has been in the field of structural chemistry, with detailed X-ray crystallography studies elucidating its three-dimensional structure and intermolecular interactions. nih.govscienceopen.comresearchgate.net Such studies are crucial for understanding how these molecules pack in the solid state and can inform the design of new materials and pharmaceuticals.

The research on (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid provides a valuable framework for understanding the potential properties and research avenues for its ester derivative, this compound. The synthesis of the latter would likely proceed via esterification of the former, or through the direct condensation of N-hydroxyphthalimide with 3-methylbutanoic acid or its activated derivatives. Research into such a compound could explore its potential as a synthetic intermediate, a prodrug, or a molecule with inherent biological activity, given the known properties of both phthalimides and isovalerates.

Detailed Research Findings: A Case Study of a Structurally Related Compound

Given the limited specific data on this compound, a detailed examination of the closely related carboxylic acid, (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid, offers significant insight.

A key research finding for this compound is the elucidation of its crystal structure through single-crystal X-ray diffraction. nih.govscienceopen.com In a study by Raza et al., the compound was synthesized by the reaction of L-valine and phthalic anhydride at 423 K for 2 hours. nih.govresearchgate.net The resulting solid was purified by crystallization to yield light blue prisms. nih.govresearchgate.net

The crystal structure analysis revealed that the molecule crystallizes in the monoclinic space group. nih.govscienceopen.com The phthalimido unit is nearly planar, and the carboxylic acid group is oriented at a significant dihedral angle to this plane. nih.govnih.gov The molecular conformation is stabilized by an intramolecular hydrogen bond. nih.govnih.gov In the crystal lattice, molecules are linked by intermolecular hydrogen bonds, forming chains. nih.gov

Below are interactive data tables summarizing the crystallographic data for (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid.

Table 1: Crystal Data and Structure Refinement for (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid nih.govscienceopen.com

| Parameter | Value |

| Empirical formula | C₁₃H₁₃NO₄ |

| Formula weight | 247.25 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 8.9120(7) Åb = 6.3410(4) Åc = 11.8471(10) Åβ = 109.980(4)° |

| Volume | 629.20(8) ų |

| Z | 2 |

| Density (calculated) | 1.305 Mg/m³ |

| Absorption coefficient | 0.100 mm⁻¹ |

| F(000) | 260 |

| Crystal size | 0.34 x 0.26 x 0.24 mm |

| Theta range for data collection | 2.59 to 28.32° |

| Final R indices [I>2sigma(I)] | R1 = 0.0413, wR2 = 0.0984 |

| R indices (all data) | R1 = 0.0543, wR2 = 0.1039 |

Table 2: Selected Bond Lengths for (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid nih.gov

| Bond | Length (Å) |

| O(1)-C(8) | 1.211(3) |

| O(2)-C(1) | 1.213(3) |

| O(3)-C(9) | 1.312(3) |

| O(4)-C(9) | 1.206(3) |

| N(1)-C(1) | 1.401(3) |

| N(1)-C(8) | 1.403(3) |

| N(1)-C(10) | 1.455(3) |

| C(9)-C(10) | 1.517(3) |

| C(10)-C(11) | 1.530(3) |

Structure

3D Structure

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-8(2)7-11(15)18-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRLBLQIGHRSOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 1,3 Dioxoisoindolin 2 Yl 3 Methylbutanoate

Phthalimide (B116566) Protection of Amino Acids and Analogous Precursors in Synthesis

A foundational strategy for synthesizing precursors to N-acyloxyphthalimide esters involves the protection of amino groups, particularly those in amino acids, using phthalic anhydride (B1165640). tandfonline.comorganic-chemistry.org This approach is not only crucial for peptide synthesis but also serves as a direct route to phthalimido-functionalized carboxylic acids, which are immediate precursors for the target compound. tandfonline.comchemicalbook.com

The most direct precursor, 2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid, is synthesized by reacting the amino acid valine with phthalic anhydride. nih.gov This reaction is typically a dehydrative condensation conducted at elevated temperatures. organic-chemistry.org In a specific documented procedure, valine and phthalic anhydride are heated at 423 K (150 °C) for two hours. nih.gov The resulting solid product can then be purified by crystallization to yield the desired phthalimido-protected acid. nih.gov This method effectively converts the primary amino group of the amino acid into a stable phthalimide, a common tactic to prevent racemization and unwanted side reactions in subsequent synthetic steps. tandfonline.com

| Parameter | Value | Reference |

| Precursor Name | (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid | nih.gov |

| Reactants | Valine, Phthalic Anhydride | nih.gov |

| Reaction Temperature | 423 K | nih.gov |

| Reaction Time | 2 hours | nih.gov |

| Purification | Crystallization from ethanol:water (7:3) | nih.gov |

| Molecular Formula | C₁₃H₁₃NO₄ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

Table 1: Synthesis and Crystallographic Data for the Phthalimido-Protected Valine Precursor.

Oxidative Esterification and Radical-Mediated Pathways in Compound Formation

The direct synthesis of 1,3-Dioxoisoindolin-2-yl 3-methylbutanoate is achieved through the esterification of N-hydroxyphthalimide (NHPI) with the corresponding carboxylic acid, in this case, 3-methylbutanoic acid. These resulting N-acyloxyphthalimides are recognized as redox-active esters, which can be readily prepared and isolated. escholarship.orgacs.org

Several methods exist for this condensation:

Carbodiimide-mediated coupling: Reagents like N,N′-dicyclohexylcarbodiimide (DCC) are used to facilitate the elimination of water between NHPI and a carboxylic acid. escholarship.orgresearchgate.net

Acid chloride method: For more sterically hindered substrates, the carboxylic acid can be converted to its more reactive acid chloride, which then reacts with the potassium salt of N-hydroxyphthalimide. escholarship.org

Triphenylphosphine (B44618)/Iodine system: A modern, carbodiimide-free method involves treating the carboxylic acid and NHPI with triphenylphosphine, iodine, and triethylamine (B128534) at room temperature. acs.orgnih.govorganic-chemistry.org

These N-acyloxyphthalimides are key precursors for generating radicals. nih.gov Upon single-electron reduction, often under photocatalytic conditions, they undergo fragmentation. nih.gov When the acyl group is derived from an aliphatic acid (like 3-methylbutanoic acid), this reduction typically leads to a decarboxylative fragmentation, releasing carbon dioxide, a phthalimide anion, and a corresponding alkyl radical. nih.gov This reactivity is central to the use of these compounds in subsequent C-C bond-forming reactions.

| Method | Reagents | Key Features | Reference |

| Carbodiimide Coupling | Carboxylic Acid, N-Hydroxyphthalimide, DCC | Standard method for peptide synthesis and active ester formation. | escholarship.orgresearchgate.net |

| Acid Chloride | Acid Chloride, Potassium salt of NHPI, Crown Ether | Effective for sterically demanding substrates. | escholarship.org |

| Iodine/Phosphine | Carboxylic Acid, NHPI, I₂, PPh₃, Et₃N | Mild, room-temperature, carbodiimide-free conditions with broad substrate scope. | acs.orgnih.gov |

Table 2: Common Methods for the Synthesis of N-Acyloxyphthalimides.

Photoredox Catalysis in Synthetic Routes to 1,3-Dioxoisoindolin-2-yl Esters

Photoredox catalysis provides a mild and efficient way to activate N-acyloxyphthalimides for radical generation. nih.gov This process utilizes a photocatalyst, such as an iridium or ruthenium complex, that absorbs visible light to reach an excited state. escholarship.orgnih.gov This excited-state catalyst can then engage in a single-electron transfer (SET) with the N-acyloxyphthalimide. nih.gov

The general mechanism involves the photocatalyst being excited by light, followed by its interaction with the N-acyloxyphthalimide substrate. escholarship.org For instance, an excited Ru(bpy)₃²⁺* catalyst can be reductively quenched by an amine or Hantzsch ester to form the potent reductant Ru(bpy)₃⁺. escholarship.org This species then reduces the N-acyloxyphthalimide, initiating the decarboxylative fragmentation to generate an alkyl radical. escholarship.orgnih.gov This radical is then available to participate in a wide range of synthetic transformations, such as additions to electron-deficient alkenes. escholarship.org The ability to generate radicals under such mild conditions avoids the need for harsh reagents or high temperatures. nih.gov

| Photocatalyst | Role/Mechanism | Typical Reaction | Reference |

| Ir(ppy)₃ | Undergoes photoexcitation, followed by SET to the N-acyloxyphthalimide, causing N-O bond fragmentation. | C-H amination of arenes. | nih.gov |

| Ru(bpy)₃Cl₂ | Used in dual catalytic cycles; enables decarboxylative couplings. | Alkylation of alkenyl carboxylic acids. | rsc.org |

| Organic Dyes | Serve as metal-free photocatalysts for Minisci-type reactions via in situ generated N-acyloxyphthalimides. | Late-stage functionalization of heterocycles. | nih.gov |

Table 3: Selected Photocatalysts in Reactions Involving N-Acyloxyphthalimides.

Transition Metal-Catalyzed Transformations for Structural Elaboration

The versatility of phthalimide-containing compounds is significantly expanded through transition metal catalysis, which can be used for structural elaboration either on the phthalimide core or on the precursors. rsc.org Recent advancements have focused on the decarbonylative functionalization of phthalimides using catalysts based on nickel, palladium, rhodium, and ruthenium to form a variety of polysubstituted amides. researchgate.net

A particularly powerful strategy is the merger of transition metal catalysis with photoredox catalysis. In these dual catalytic systems, the photocatalyst generates a radical from a precursor like an N-acyloxyphthalimide, which then enters the catalytic cycle of a transition metal, such as nickel. escholarship.org This approach enables challenging cross-coupling reactions that are difficult to achieve otherwise. Furthermore, transition metals are instrumental in C–H activation and functionalization reactions. researchgate.netacs.org The phthalimide group itself, or other directing groups on the aromatic ring, can direct a metal catalyst to a specific C-H bond, allowing for precise modification of the molecular scaffold. rsc.orgresearchgate.netnih.gov For instance, rhodium catalysts have been used for the C-H functionalization of substrates containing a phthalimido group, which can act to direct or electronically influence the site of reaction. nih.gov

| Catalyst System | Transformation | Application | Reference |

| Ni(cod)₂ / PMe₃ | Decarbonylative addition of phthalimides to alkynes. | Synthesis of substituted isoindolinones. | |

| Rh-catalyst | C-H activation and cyclization of benzoic acids with isocyanates. | Construction of N-substituted phthalimides. | rsc.org |

| Pd(OAc)₂ | Decarbonylative cross-coupling of phthalimides with aryl halides. | Direct synthesis of ortho-substituted biarylamides. | researchgate.net |

| Cp*Co(III) / Chiral Ligand | Enantioselective C(sp³)–H amidation. | Asymmetric C-H functionalization. | nih.gov |

Table 4: Examples of Transition Metal-Catalyzed Reactions for Phthalimide Functionalization.

Derivatization and Structural Diversity Generation from 1,3 Dioxoisoindolin 2 Yl 3 Methylbutanoate

Synthesis of Functionally Substituted Analogs and Libraries

The generation of functionally substituted analogs from a parent molecule is a critical step in exploring the structure-activity relationship (SAR) of a potential therapeutic agent. The phthaloyl group in 1,3-Dioxoisoindolin-2-yl 3-methylbutanoate, while serving as a protecting group, also influences the molecule's properties. Derivatization strategies often focus on modifying the carboxyl group or the isobutyl side chain.

One common approach involves the use of derivatization agents to enhance analytical detection and separation. For instance, o-phthaldialdehyde (OPA) is a widely used reagent that reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. researchgate.net While the primary amine of the parent valine is protected in this compound, this methodology is highly relevant for precursor synthesis and for creating analogs where the phthalimide (B116566) group is later removed. The stability of these derivatives is a crucial consideration, influenced by factors such as pH and the presence of excess reagent. researchgate.netnih.gov

The creation of compound libraries from amino acid-derived starting materials is a powerful strategy for discovering new bioactive molecules. nih.gov By systematically altering the functional groups on the parent scaffold, researchers can generate a multitude of analogs for high-throughput screening. For example, starting with an N-protected amino acid ester, various functional groups can be introduced to create intermediates that can undergo cyclization to form diverse scaffold topologies. rsc.org

Table 1: Reagents for Analog Synthesis

| Reagent/Method | Purpose | Resulting Functional Group/Modification |

| o-Phthaldialdehyde (OPA)/Thiol | Fluorescent derivatization for analysis | Isoindole derivative |

| Phthalylglycyl Chloride | Amido-alkylation | Benzofuran derivatives, cyclic peptides |

| Allylation | Introduction of an allyl group | Trifunctional building blocks for cyclization |

| Acyl Urea Formation | Modification of deprotected amine | Acyl ureas |

| Reductive Amination | Alkylation of deprotected amine | Protected 1,2-diamines, o-bromobenzylamines |

Design and Preparation of Chemically Diverse Scaffolds

Moving beyond simple analog synthesis, the design and preparation of chemically diverse scaffolds from this compound opens up new areas of chemical space. nih.govrsc.org This involves more profound structural changes to the parent molecule, often through multi-step reaction sequences. The goal is to create novel three-dimensional structures that can interact with biological targets in unique ways.

A modular synthetic approach allows for the efficient construction of a wide range of molecular scaffolds. rsc.org This can be achieved by preparing a set of polyfunctional building blocks from N-protected amino acids, which can then be subjected to a toolkit of cyclization reactions. rsc.org For example, intermediates derived from N-protected amino acid esters can be used to synthesize various cyclic motifs. rsc.org

Recent advancements have focused on developing efficient, one-pot, multi-component reactions to generate complex scaffolds. A notable example is the DNA-compatible synthesis of pyrrolidine-fused scaffolds via a three-component cycloaddition of an amino acid, an aldehyde, and a maleimide. acs.org This strategy allows for the creation of diverse libraries of drug-like molecules. acs.org The use of N-protected imines bearing a Michael acceptor that react with nitrogenous nucleophiles is another method to assemble disubstituted isoindolines. researchgate.net

Table 2: Strategies for Scaffold Diversification

| Strategy | Key Transformation | Resulting Scaffold Type |

| Modular Synthesis | Toolkit of cyclization reactions | Diverse lead-like molecular scaffolds |

| Three-Component Cycloaddition | Azomethine ylide-mediated [3 + 2] cycloaddition | Pyrrolidine-fused scaffolds |

| Cascade Reaction | Direct amidation followed by intramolecular aza-Michael reaction | cis-1,3-Disubstituted isoindolines |

Strategies for Chiral Compound Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Since this compound is derived from the chiral amino acid valine, it provides a valuable starting point for the synthesis of other chiral molecules. The synthesis of (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid has been reported, starting from valine and phthalic anhydride (B1165640). nih.govresearchgate.net

Several strategies exist for the synthesis and separation of chiral compounds. Chiral chromatography, using polysaccharide-derived chiral stationary phases (CSPs), is a powerful technique for separating enantiomers of N-phthaloyl-protected amino acids and their esters. nih.gov The choice of CSP can significantly influence the resolution of the enantiomers. nih.gov

Asymmetric synthesis, which aims to create a specific enantiomer, is another critical approach. This can involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, chiral phase-transfer catalysis has been employed in the asymmetric synthesis of 3,3-disubstituted isoindolinones. nih.gov Furthermore, the development of reliable methods for the atropselective synthesis of axially chiral compounds, such as hexahydroxydiphenoyl (HHDP) derivatives, demonstrates the potential for creating complex chiral architectures from simpler building blocks. nih.gov The asymmetric reduction of isoquinoline-type compounds is another effective method for producing chiral tetrahydroisoquinolines. mdpi.com

Table 3: Methods for Chiral Synthesis and Separation

| Method | Description | Application Example |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP). | Resolution of N-phthaloyl α-amino acid esters on polysaccharide-derived CSPs. nih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Asymmetric synthesis of 3,3-disubstituted isoindolinones using a chiral phase-transfer catalyst. nih.gov |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide the stereochemical course of a reaction. | Atropselective synthesis of hexahydroxydiphenoyl (HHDP) compounds using auxiliaries derived from L-(+)-tartaric acid. nih.gov |

| Asymmetric Reduction | Enantioselective reduction of a prochiral substrate. | Synthesis of chiral tetrahydroisoquinolines via asymmetric hydrogenation of imines. mdpi.com |

Mechanistic Investigations of 1,3 Dioxoisoindolin 2 Yl 3 Methylbutanoate Reactivity

Free-Radical Mediated Reaction Mechanisms

The chemistry of N-(acyloxy)phthalimides, including 1,3-dioxoisoindolin-2-yl 3-methylbutanoate, is dominated by free-radical mediated reaction mechanisms. A key process is the homolytic cleavage of the N-O bond, which can be initiated by heat, light, or a radical initiator. This cleavage generates a phthalimidoyl radical and a carboxyl radical. The carboxyl radical is often unstable and readily undergoes decarboxylation to produce an alkyl radical and carbon dioxide.

Initiation: Formation of an initial radical species.

Propagation: The initial radical reacts with the N-(acyloxy)phthalimide to generate a new radical, which continues the chain reaction. rsc.org A radical may react with a non-radical molecule to produce another radical, thus propagating the radical chain. rsc.org

Termination: Two radical species combine to form a non-radical product, terminating the chain reaction. rsc.orgnih.gov

The generation of the phthalimide (B116566) N-oxyl radical (PINO) is a critical aspect of these free-radical pathways. researchgate.netbeilstein-journals.org PINO is a persistent radical that can act as a catalyst in various oxidation reactions. beilstein-journals.org

Elucidation of Catalyst Roles in Chemical Transformations

Catalysts play a pivotal role in controlling the reactivity and selectivity of transformations involving N-(acyloxy)phthalimides. Both metal-based and organic catalysts have been employed to facilitate a range of reactions.

Photoredox catalysis, for instance, has emerged as a powerful tool for the activation of N-(acyloxy)phthalimides. semanticscholar.org In these systems, a photocatalyst, upon excitation by visible light, can engage in a single electron transfer (SET) with the N-(acyloxy)phthalimide to initiate the radical cascade.

The phthalimido group itself can also act as an internal directing group in certain catalytic reactions. In rhodium-catalyzed C-H functionalization reactions, the phthalimido group has been shown to direct the catalyst to specific C-H bonds within the substrate, leading to high levels of regioselectivity and stereoselectivity. While not directly a reaction of the N-O bond, this demonstrates the influence of the phthalimide moiety in catalytic processes.

Electron Transfer Mechanisms in Novel Reaction Pathways

Single electron transfer (SET) is a fundamental mechanism underpinning the reactivity of N-(acyloxy)phthalimides. semanticscholar.org These compounds can act as electron acceptors, undergoing reductive fragmentation upon receiving an electron. This process can be induced photochemically, electrochemically, or through the action of a suitable reducing agent. semanticscholar.org

The SET process leads to the formation of a radical anion, which rapidly fragments to release a carboxylate anion and a phthalimidoyl radical, or alternatively, a carboxyl radical and the phthalimide anion, depending on the reaction conditions and the nature of the substrate. The generated radicals can then participate in a variety of synthetic transformations. semanticscholar.org

Studies on the phthalimide N-oxyl radical (PINO) have shown that it can engage in electron transfer processes. For example, in the N-demethylation of N,N-dimethylanilines, the reaction proceeds through a two-step mechanism involving a reversible electron transfer from the aniline (B41778) to PINO, forming an anilinium radical cation, followed by a proton-transfer step. researchgate.net The electrochemical generation of PINO from N-hydroxyphthalimide (NHPI) also proceeds via a multiple-site concerted proton-electron transfer (MS-CPET) mechanism. beilstein-journals.org

Stereochemical Outcome Determination and Control

The stereochemical outcome of reactions involving N-(acyloxy)phthalimides is a critical consideration, particularly when new stereocenters are formed. In the context of radical reactions, achieving high levels of stereocontrol can be challenging due to the planar or rapidly inverting nature of many radical intermediates.

However, the use of chiral catalysts or auxiliaries can provide a means to influence the stereochemistry of the products. For instance, in catalyst-controlled C-H functionalization reactions, the use of chiral rhodium catalysts has enabled the enantioselective synthesis of products.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of a molecule. DFT studies on compounds containing the 1,3-dioxoisoindolinyl moiety have demonstrated a strong correlation between calculated molecular geometries and experimental data obtained from single-crystal X-ray diffraction. nih.govmdpi.com

For instance, research on a related compound, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, showed that bond lengths and angles calculated using DFT methods deviated negligibly from those determined crystallographically. nih.govmdpi.com This level of accuracy provides confidence in the predictive power of DFT for molecules yet to be synthesized or crystallized.

Analysis of the crystal structure of (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid, the carboxylic acid precursor to the target ester, reveals key structural parameters. The dihedral angle between the phthalimino ring system and the carboxylic acid group is 67.15 (9)°. nih.govnih.govscienceopen.com Such geometric data is crucial for validating and refining DFT models. These calculations also elucidate reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO), which indicate the likely sites for nucleophilic and electrophilic attack, respectively. mdpi.com

Table 1: Comparison of Experimental and DFT-Calculated Structural Parameters for a Related Phthalimide (B116566) Derivative

| Parameter | Experimental Value (Å) | Calculated Value (Å) | Reference |

|---|---|---|---|

| N8-C21 Bond Length | 1.460 | 1.439 | nih.gov |

| N6-C28 Bond Length | 1.396 | 1.385 | nih.gov |

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. Phthalimide derivatives have been the subject of numerous docking studies to explore their therapeutic potential.

In one such study, a series of 1,3-dioxoisoindoline-4-aminoquinoline hybrids were docked against Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH), a target for antimalarial drugs. The results indicated strong binding, revealing the importance of the amide linker and a morpholinyl substituent in inhibiting the enzyme. nih.gov Similarly, other studies have used docking to screen phthalimide-based compounds as potential inhibitors for targets like human neutrophil elastase and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov These simulations provide critical insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, guiding the design of more potent inhibitors.

Table 2: Example Molecular Docking Targets for Phthalimide-Based Compounds

| Compound Class | Target Protein | Therapeutic Area | Reference |

|---|---|---|---|

| 1,3-Dioxoisoindoline-4-aminoquinolines | Plasmodium falciparum lactate dehydrogenase (pfLDH) | Antimalarial | nih.gov |

| Phthalimide-thiazole derivatives | Human Neutrophil Elastase (HNE) | Anti-inflammatory / Anticancer | nih.gov |

| Furo[2,3-b]indol-3a-ol derivatives | Cyclin-dependent kinase 2 (CDK2) | Anticancer | nih.gov |

Pharmacophore Modeling for Molecular Recognition Research

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for molecular recognition by a biological target. A pharmacophore model can be generated from a set of active molecules or from a ligand-receptor complex. mdpi.com

For the 1,3-dioxoisoindolin-2-yl moiety, key pharmacophoric features can be inferred from its structure. These include a hydrophobic aromatic ring, two carbonyl groups that can act as hydrogen bond acceptors, and the imide nitrogen. In a study on tetrahydroisoquinoline-based compounds, a pharmacophore model was successfully generated that included features like aromatic centers, hydrogen bond donors, and positively charged ions. mdpi.com This model was then used to screen a large virtual library for new molecules with the potential to bind to the target. A similar approach could be applied to derivatives of 1,3-Dioxoisoindolin-2-yl 3-methylbutanoate to discover new compounds with specific biological activities.

Table 3: Potential Pharmacophoric Features of the 1,3-Dioxoisoindolin-2-yl Moiety

| Feature | Description | Potential Role in Recognition |

|---|---|---|

| Aromatic Ring | The benzene (B151609) ring of the isoindoline (B1297411) core | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptors | The two carbonyl oxygen atoms | Formation of hydrogen bonds with receptor sites |

| Hydrophobic Core | The entire fused ring system | Van der Waals and hydrophobic interactions |

In Silico Approaches for Structure-Based Design Principles

In silico structure-based design leverages computational insights from methods like docking and pharmacophore modeling to rationally design new molecules with enhanced affinity and selectivity for a biological target. mdpi.com Once the binding mode of a parent compound is understood, its structure can be systematically modified to improve key interactions or introduce new ones.

This principle is widely applied in medicinal chemistry. For example, after identifying key binding features through docking, researchers can design new derivatives by adding or modifying functional groups. mdpi.com For this compound, a structure-based design strategy could involve:

Identifying a relevant biological target via docking.

Analyzing the binding pocket and the ligand's orientation.

Designing new analogs by modifying the 3-methylbutanoate chain to better occupy a hydrophobic pocket or by adding substituents to the phthalimide ring to form additional hydrogen bonds.

Evaluating these new designs virtually before committing to chemical synthesis.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.orgjocpr.com This approach is vital for understanding which molecular properties, or "descriptors," are most influential for a compound's potency, allowing for the prediction of activity for newly designed molecules. nih.govmdpi.com

A QSAR study on 1,3-dioxoisoindoline-4-aminoquinolines provides an excellent example of this process. nih.gov The researchers first optimized the geometry of the compounds using DFT, then calculated a wide range of molecular descriptors. Using a Genetic Function Algorithm (GFA), they developed a predictive model linking specific descriptors to the compounds' antiplasmodial activity. The model was validated statistically, showing high correlation coefficients (R²) and cross-validation coefficients (Q²cv), confirming its robustness and predictive power. nih.gov Such studies provide a clear path to elucidating the SAR for derivatives of this compound, enabling the rational optimization of its structure for a desired biological effect.

Table 4: Statistical Validation of a QSAR Model for Antiplasmodial 1,3-Dioxoisoindoline Derivatives

| Statistical Parameter | Value | Description | Reference |

|---|---|---|---|

| R² (Squared Correlation Coefficient) | 0.9459 | Measures the goodness of fit of the model for the training set. | nih.gov |

| R²adj (Adjusted R²) | 0.9278 | R² adjusted for the number of descriptors in the model. | nih.gov |

| Q²cv (Cross-validation Coefficient) | 0.8882 | Measures the internal predictive ability of the model (leave-one-out). | nih.gov |

| External R² | 0.7015 | Measures the predictive ability of the model on an external test set. | nih.gov |

Application As a Versatile Building Block in Organic Synthesis

Incorporation into Complex Molecular Architectures

The phthalimido group of 1,3-Dioxoisoindolin-2-yl 3-methylbutanoate serves as a robust protecting group for the amino functionality of the valine moiety. This protection allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the nitrogen atom. The bulky nature of the phthalimide (B116566) group can also impart a degree of stereocontrol in certain reactions, directing incoming reagents to a specific face of the molecule and thus enabling the synthesis of stereochemically defined products.

The ester component, the 3-methylbutanoate group, offers a handle for further synthetic elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions to form amides, larger esters, or other functional groups. Alternatively, the ester can be reduced to an alcohol, providing another avenue for molecular diversification. This dual functionality makes this compound a key intermediate in multi-step syntheses of complex natural products and other target molecules.

Role in Peptide and Peptidomimetic Construct Development

In the realm of peptide chemistry, the N-phthaloyl protection of amino acids is a well-established strategy. The use of this compound allows for the incorporation of a protected valine residue into a growing peptide chain. The phthalimide group is stable to the conditions typically used for peptide coupling and can be selectively removed at a later stage of the synthesis, often using hydrazine, to reveal the free amine for further elongation of the peptide.

The development of peptidomimetics, compounds that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability, is a significant area of medicinal chemistry. The unique structural features of this compound can be exploited to create novel peptidomimetic scaffolds. The valine side chain provides a natural amino acid-like feature, while the phthalimide and ester groups can be chemically modified to introduce non-natural elements, leading to the generation of diverse libraries of peptidomimetic candidates for drug discovery.

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals and agrochemicals. The 1,3-dioxoisoindoline moiety is itself a heterocyclic system, and its derivatives are known to possess a wide range of biological activities. sigmaaldrich.com The chemical reactivity of this compound can be harnessed to construct other heterocyclic rings.

Advanced Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 1,3-dioxoisoindolin-2-yl 3-methylbutanoate, both ¹H and ¹³C NMR spectroscopy are critical for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the phthalimide (B116566) group are expected to appear as two multiplets in the downfield region, approximately between δ 7.75 and 7.95 ppm. nih.govnih.gov The isovalerate moiety would show a characteristic pattern: a doublet for the six equivalent methyl protons (C(CH₃)₂) around δ 1.0 ppm, a multiplet for the methine proton (-CH-) adjacent to the methyl groups, and a doublet for the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The phthalimide group is characterized by signals for its carbonyl carbons, typically found around δ 162 ppm, and aromatic carbons between δ 124 and 135 ppm. nih.gov The isovalerate portion of the molecule would show a signal for the ester carbonyl carbon near δ 170 ppm, with the aliphatic carbons appearing in the upfield region. nih.govacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Phthalimide Aromatic C-H | ~7.8 - 7.9 | ~124.0, ~134.8 |

| Phthalimide Quaternary Aromatic C | - | ~129.2 |

| Phthalimide Carbonyl C=O | - | ~162.2 |

| Ester Carbonyl C=O | - | ~171.9 |

| -CH₂- (isovalerate) | ~2.5 - 2.7 | ~40-45 |

| -CH- (isovalerate) | ~2.1 - 2.3 | ~25-30 |

| -CH₃ (isovalerate) | ~1.0 | ~22.5 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy.

For this compound (C₁₃H₁₃NO₄), the calculated exact mass is 247.0845 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 352.1179 or other adducts, such as with sodium [M+Na]⁺. acs.org The high precision of the measurement (to four or more decimal places) allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. nih.govrsc.org The fragmentation pattern observed in the mass spectrum can also provide further structural information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available, extensive data exists for the closely related precursor, (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid (C₁₃H₁₃NO₄), which shares the same phthalimide and isovalerate carbon skeleton. rsc.orgamazonaws.comsigmaaldrich.com

Analysis of this related structure reveals a monoclinic crystal system with the space group P2₁. amazonaws.comsigmaaldrich.com The phthalimino ring system is nearly planar. amazonaws.comsigmaaldrich.com A key structural feature is the dihedral angle between the plane of the phthalimide group and the plane of the carboxylic acid group, which is reported to be 67.15 (9)°. rsc.orgamazonaws.com This significant twist is a defining conformational feature. In the crystal lattice, molecules are linked by hydrogen bonds, forming chains that propagate along a specific crystallographic axis. amazonaws.comsigmaaldrich.com This type of detailed structural information is invaluable for understanding intermolecular interactions in the solid state.

Table 2: Crystallographic Data for the Related Compound (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic Acid

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO₄ | amazonaws.com |

| Molecular Weight | 247.24 | amazonaws.com |

| Crystal System | Monoclinic | amazonaws.com |

| Space Group | P2₁ | amazonaws.com |

| a (Å) | 8.9120 (7) | amazonaws.com |

| b (Å) | 6.3410 (4) | amazonaws.com |

| c (Å) | 11.8471 (10) | amazonaws.com |

| β (°) | 109.980 (4) | amazonaws.com |

| Volume (ų) | 629.20 (8) | amazonaws.com |

| Z | 2 | amazonaws.com |

Chromatographic Methods (e.g., LC-MS, HPLC, TLC) for Purification and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and assessment of purity of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale purification. umich.edu For N-substituted phthalimides, TLC is typically performed on silica (B1680970) gel plates. nih.govamazonaws.com A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is commonly used as the mobile phase. nih.govamazonaws.com The separated compounds are visualized under UV light or by staining. nih.gov The retention factor (Rf) value is a key parameter used to identify compounds. umich.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to assess the purity of the final compound. For N-substituted phthalimides, reverse-phase HPLC is often employed. sielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape. sielc.com Purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. As the compound elutes from the chromatography column, it is directly introduced into the mass spectrometer. This provides not only the retention time from the LC but also the mass-to-charge ratio from the MS, offering a high degree of confidence in peak identification and purity assessment. acs.org

Future Perspectives and Emerging Research Avenues

Expanding the Scope of Derivatization Reactions and Applications

The true synthetic utility of 1,3-Dioxoisoindolin-2-yl 3-methylbutanoate lies in its function as a redox-active ester. The N–O bond within the molecule is relatively weak and can be selectively cleaved under specific conditions to generate highly reactive radical intermediates. researchgate.net This process transforms the otherwise stable starting material into a potent agent for derivatization, primarily through alkylation.

The core reaction is a reductive decarboxylation. digitellinc.com Upon receiving an electron in a single-electron transfer (SET) event, the molecule fragments, releasing carbon dioxide and a phthalimide (B116566) anion to generate a carbon-centered radical—in this case, an isobutyl radical derived from the 3-methylbutanoate portion. digitellinc.comacs.org

Key Activation Methods:

Visible-Light Photoredox Catalysis: This is the most prominent and rapidly evolving method for activating N-(acyloxy)phthalimides. escholarship.orgacs.org Irradiation with visible light in the presence of a photocatalyst (such as ruthenium or iridium complexes) initiates the SET process. rsc.orgnih.gov

Metal-Free Catalysis: To enhance the sustainability of these reactions, metal-free activation methods are an important research focus. Systems using reagents like a combination of sodium iodide and triphenylphosphine (B44618) (NaI/PPh₃) under visible light have proven effective for direct C-H alkylation. acs.org

Organophotoredox Catalysis: Organic dyes such as Eosin Y can also serve as photocatalysts, enabling radical generation and subsequent cascade reactions under visible light. researchgate.net

Emerging Applications of Generated Radicals: The alkyl radicals generated from this compound and its analogs can participate in a diverse array of carbon-carbon bond-forming reactions. This versatility allows for the construction of complex molecular architectures from simple carboxylic acid feedstocks.

| Reaction Type | Description | Catalyst/Conditions | Reference(s) |

| Conjugate Addition | The generated alkyl radical adds to Michael acceptors like electron-deficient alkenes. | Visible-Light Photocatalysis | escholarship.orgresearchgate.net |

| C-H Alkylation | Direct alkylation of heteroaromatic compounds, such as azauracils. | NaI/PPh₃, Visible Light | acs.org |

| Allylation | Coupling of the alkyl radical with allylic partners. | Visible-Light Photocatalysis | escholarship.org |

| Decarboxylative Coupling | Reaction with alkenyl carboxylic acids in a dual decarboxylation process to form alkylated styrenes. | Ruthenium Photocatalysis | rsc.org |

| Cross-Electrophile Coupling | Nickel-catalyzed reaction with bromoalkynes to synthesize internal alkynes. | NiBr₂(dme) | nih.gov |

| Tandem Cyclization | Intramolecular cyclization cascades initiated by the alkyl radical to build complex ring systems like oxindoles. | Visible-Light Photocatalysis | rsc.org |

| C-H Amination | Under different conditions, cleavage can yield a phthalimidyl radical for the amination of arenes. | Iridium Photocatalysis | nih.gov |

Advanced Predictive Modeling for Undiscovered Chemical Transformations

The future of designing novel chemical reactions relies heavily on the integration of computational chemistry and predictive modeling. For a class of compounds like N-(acyloxy)phthalimides, these tools are becoming indispensable for understanding reactivity and guiding experimental design.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are instrumental in probing the electronic structure of molecules like this compound. By calculating the energy of the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the ease of reduction of the ester, which is a critical parameter for its activation in photoredox cycles. acs.org These calculations help explain how substituents on the phthalimide ring can tune the molecule's reduction potential and, therefore, its reactivity.

Mechanistic Pathway Analysis: Computational modeling allows for the detailed investigation of proposed reaction mechanisms. acs.org Researchers can map the energy profiles of radical generation, addition, and subsequent steps, providing theoretical support for experimentally observed outcomes. acs.org This insight is crucial for optimizing reaction conditions and predicting the feasibility of new, undiscovered transformations.

Kinetics and Intermediate Analysis: Advanced experimental techniques like pulse radiolysis can be used to generate and observe the short-lived radical intermediates involved in the decomposition of N-(acyloxy)phthalimides. digitellinc.com The kinetic data obtained from these experiments provide crucial parameters for building and validating accurate predictive models of reaction behavior.

By combining DFT calculations with experimental data, chemists can develop robust models to forecast how variations in the substrate, catalyst, and reaction conditions will influence the outcome of a chemical transformation. This predictive power accelerates the discovery of novel reactions and expands the synthetic utility of versatile reagents like this compound. For instance, computational studies can help identify new classes of radical acceptors or predict the regioselectivity of a radical addition, guiding chemists toward unexplored areas of chemical space. acs.orgacs.org

Compound Names Table

| Systematic Name | Common/Alternative Name(s) |

| This compound | N-(3-methylbutanoyloxy)phthalimide; Isovaleric acid N-hydroxyphthalimide ester |

| N-Hydroxyphthalimide | NHPI |

| 3-Methylbutanoic acid | Isovaleric acid |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| 4-Dimethylaminopyridine | DMAP |

| Eosin Y | |

| Methyl vinyl ketone | MVK |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1,3-dioxoisoindolin-2-yl derivatives like 3-methylbutanoate?

The synthesis of 1,3-dioxoisoindolin-2-yl derivatives typically involves condensation reactions between phthalic anhydride and amino acids or amines. For example, (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid was synthesized by reacting phthalic anhydride with a branched-chain amino acid, followed by purification via recrystallization . Key steps include:

- Reflux conditions : Optimized temperatures (e.g., 80–100°C) in aprotic solvents like THF or DMF.

- Catalysts : Use of triethylamine or DMAP to enhance reaction efficiency.

- Yield optimization : Adjusting molar ratios (e.g., 1:1.2 phthalic anhydride to amino acid) and reaction times (6–24 hrs) to achieve yields of 60–85% .

Basic: How is X-ray crystallography applied to determine the molecular geometry of 1,3-dioxoisoindolin-2-yl derivatives?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For instance, the crystal structure of (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid was resolved using SHELXL (SHELX-97) for refinement, revealing bond lengths (e.g., C=O at 1.21 Å) and torsional angles . Methodological considerations include:

- Data collection : Mo/Kα radiation (λ = 0.71073 Å) at 296 K.

- Software : SHELX for refinement, ORTEP-3 for graphical representation, and WinGX for data integration .

- Validation : R-factor < 0.05 and wR-factor < 0.10 ensure reliability .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for isoindolinone derivatives?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects. Strategies include:

- Dynamic NMR : Variable-temperature experiments to assess rotational barriers of substituents.

- DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to identify intramolecular hydrogen bonds or steric effects .

- Polymorph screening : Different crystallization solvents (e.g., ethanol vs. DMSO) may stabilize distinct conformers .

Advanced: What experimental and computational approaches are used to study structure-activity relationships (SAR) of 1,3-dioxoisoindolin-2-yl derivatives?

SAR studies combine synthesis, bioassays, and molecular modeling:

- Biological assays : Test antimicrobial activity (e.g., MIC against S. aureus or C. albicans) for derivatives with varied substituents .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., monoamine oxidase B for neuroactive derivatives) .

- QSAR modeling : Use Hammett constants or logP values to correlate electronic/steric properties with activity .

Advanced: How can enantiomeric purity of chiral 1,3-dioxoisoindolin-2-yl derivatives be ensured during synthesis?

Chiral resolution techniques are critical for enantiopure compounds:

- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers.

- Asymmetric synthesis : Employ chiral catalysts (e.g., L-proline) in the condensation step to favor one enantiomer .

- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with simulated data .

Basic: What analytical techniques are essential for characterizing 1,3-dioxoisoindolin-2-yl derivatives?

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., δ 7.8–8.1 ppm for phthalimide protons) .

- Mass spectrometry : HRMS (ESI-TOF) for molecular ion validation (e.g., [M+H] at m/z 278.26) .

- FT-IR : Confirm carbonyl stretches (1770–1710 cm) and hydrogen bonding .

Advanced: How do hydrogen-bonding networks influence the solid-state properties of these compounds?

Graph set analysis (Etter’s formalism) reveals motifs like dimers or chains in crystals. For example, (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid forms intermolecular O–H···O bonds (2.65 Å) between carboxylic groups, stabilizing the lattice . Such interactions affect:

- Melting points : Stronger networks correlate with higher melting points.

- Solubility : Polar solvents disrupt H-bonding, enhancing dissolution .

Advanced: What strategies mitigate low yields in multi-step syntheses of isoindolinone derivatives?

- Intermediate purification : Use flash chromatography (silica gel, ethyl acetate/hexane) after each step.

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 mins vs. 24 hrs) for steps like amide coupling .

- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl [Boc] for amines) to prevent side reactions .

Basic: What are the key applications of 1,3-dioxoisoindolin-2-yl derivatives in medicinal chemistry?

These derivatives serve as:

- Antimicrobial agents : Disrupt bacterial cell walls via phthalimide interactions .

- Enzyme inhibitors : Target MAO-B for neurodegenerative disease therapy .

- Prodrugs : Hydrolytically labile esters (e.g., propyl esters) for controlled drug release .

Advanced: How can computational modeling predict the reactivity of 1,3-dioxoisoindolin-2-yl derivatives in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) assess:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.